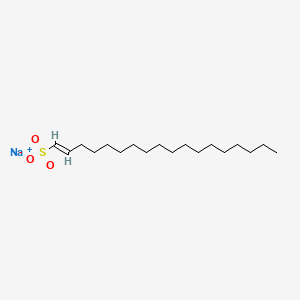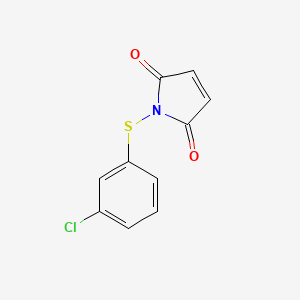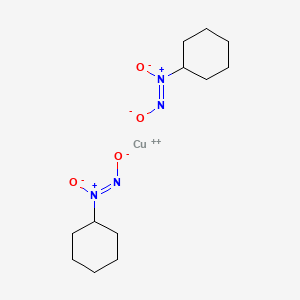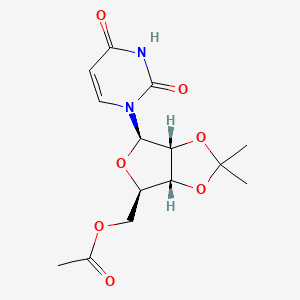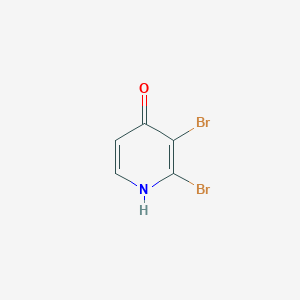![molecular formula C22H20O10 B13733870 bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate CAS No. 103437-24-7](/img/structure/B13733870.png)
bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate: is a complex organic compound with the molecular formula C22H22O10 and a molecular weight of 446.404 g/mol . This compound is known for its unique structural features, which include two hydroxy and methoxycarbonyl groups attached to a butenedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate typically involves the esterification of butenedioic acid with 2-hydroxy-5-methoxycarbonylbenzyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dichloromethane, followed by refluxing for several hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex esters and amides .
Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the synthesis of anti-inflammatory and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Butanedioic acid, bis[4-(methoxycarbonyl)phenyl] ester
- Butanedioic acid, hydroxy-, bis[2-(methoxycarbonyl)-2-propenyl] ester
- 2-Butenedioic acid (2E)-, bis[[2-hydroxy-5-(methoxycarbonyl)phenyl]methyl] ester
Uniqueness: Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate is unique due to its specific arrangement of hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
103437-24-7 |
|---|---|
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C22H20O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-10,23-24H,11-12H2,1-2H3/b8-7+ |
InChI Key |
GDWJHSUHPTVKGD-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)/C=C/C(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)C=CC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


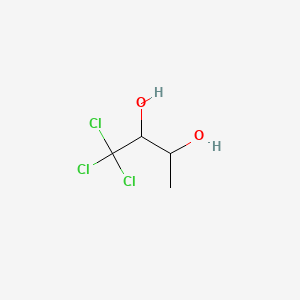
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)
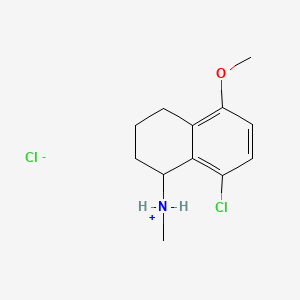
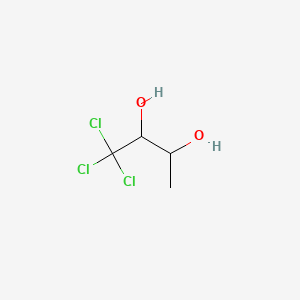
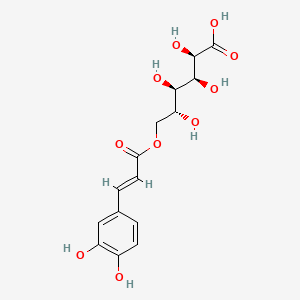

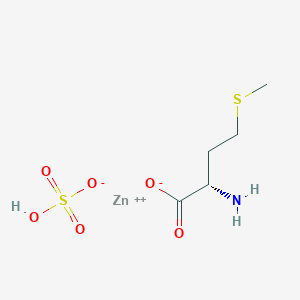
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
